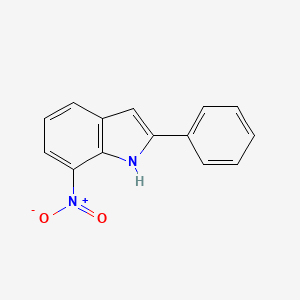

7-nitro-2-phenyl-1H-Indole

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is recognized as a "privileged scaffold" in medicinal chemistry. fluorochem.co.uk This distinction arises from its presence in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. smolecule.comontosight.ainih.gov The structural versatility of the indole nucleus allows it to interact with a multitude of biological targets, including enzymes and receptors, with high affinity. fluorochem.co.uk

Indole derivatives have been successfully developed into drugs for a variety of conditions. nih.gov Their applications span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. innovareacademics.inunicatt.it The ability to readily modify the indole ring at various positions enables chemists to fine-tune the pharmacological properties of these molecules, leading to the discovery of novel drugs with enhanced efficacy and safety profiles. nih.gov The ongoing exploration of indole-based compounds continues to be a major focus in the quest for new medicines to combat a range of human diseases. smolecule.comnih.gov

Table 1: Selected Biological Activities of Indole Derivatives

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Diseases |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Neuroprotective | Neurodegenerative Diseases |

| Antidiabetic | Metabolic Disorders |

| Antihypertensive | Cardiovascular Diseases |

Contextualization of Nitro-Substituted Indoles within Research Paradigms

The introduction of a nitro group onto the indole scaffold significantly alters its electronic properties and can lead to unique biological activities. sigmaaldrich.com Nitro-substituted indoles are of considerable interest to researchers for their synthetic utility and potential therapeutic applications. sigmaaldrich.com These compounds can be prepared through direct nitration of an indole or by constructing the indole ring from a nitro-substituted precursor. sigmaaldrich.comacs.org

Research has shown that nitroindoles can possess potent biological effects. For instance, certain nitro-substituted indoles exhibit high antifungal activity against a broad spectrum of phytopathogenic and human fungi. mdpi.com In the field of neuroscience, 7-nitroindole (B1294693) itself has been studied for its neuroprotective properties, which are linked to its ability to inhibit nitric oxide synthase. nih.gov The position of the nitro group on the indole ring is crucial and can dramatically influence the compound's properties and biological activity. nih.gov Furthermore, theoretical studies have even explored nitro-substituted indole derivatives as potential high-energy-density materials. Despite their potential, the nitro group is sometimes considered a "structural alert" due to potential toxicity, prompting careful structure-activity relationship studies.

Historical and Current Perspectives on 2-Phenylindole (B188600) Derivatives in Chemical Biology

The 2-phenylindole framework is a particularly fruitful area of indole research, with derivatives demonstrating a remarkable range of pharmacological activities. fluorochem.co.ukunicatt.it Historically and currently, these compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic agents. fluorochem.co.uk

One of the most significant areas of research for 2-phenylindole derivatives is their application as anticancer agents. unicatt.it Studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer, through mechanisms such as the inhibition of tubulin polymerization and topoisomerase enzymes. unicatt.it In addition to their anticancer properties, 2-phenylindole derivatives have shown promise as anti-inflammatory agents by inhibiting key inflammatory pathways. nih.govunicatt.it The diverse biological profile of 2-phenylindoles makes them a highly attractive scaffold for the development of new therapeutic agents. unicatt.it

Table 2: Investigated Therapeutic Applications of 2-Phenylindole Derivatives

| Therapeutic Application | Mechanism/Target (if specified) |

| Anticancer | Inhibition of tubulin polymerization, DNA intercalation, topoisomerase inhibition |

| Anti-inflammatory | COX-2 enzyme inhibition, NF-κB inhibition |

| Antimicrobial | Antibacterial, Antifungal |

| Antiviral | - |

| Neuroprotective | - |

| Antioxidant | Radical scavenging |

Rationale for Comprehensive Investigation of 7-Nitro-2-phenyl-1H-Indole

The comprehensive investigation of 7-nitro-2-phenyl-1H-indole is driven by a strong scientific rationale grounded in the established biological significance of its constituent parts. The fusion of the privileged indole scaffold, the bio-active 2-phenyl substituent, and the electronically influential 7-nitro group creates a molecule with significant potential for novel biological activity.

The rationale for its study can be broken down as follows:

Synergistic Pharmacological Effects: The combination of the 2-phenylindole core, known for its anticancer and anti-inflammatory properties, with a 7-nitro group, which can confer unique inhibitory capacities, presents an opportunity for synergistic or novel therapeutic effects.

Enzyme Inhibition Potential: Derivatives of 7-nitroindole have been successfully designed as potent and selective enzyme inhibitors. For example, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as inhibitors of fructose-1,6-bisphosphatase and Checkpoint kinase 2 (Chk2), the latter being a valuable target in cancer therapy. nih.govinnovareacademics.in This suggests that 7-nitro-2-phenyl-1H-indole could also act as an inhibitor for various enzymes.

Antimicrobial and Antiparasitic Activity: Nitro-aromatic compounds are a known class of antimicrobial agents. The 5-nitro-2-phenylindole isomer is a known inhibitor of the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance. Research into 7-nitro-2-phenyl-1H-indole is therefore logical to explore its potential against microbial and parasitic targets.

Chemical Intermediate for Drug Discovery: The synthesis of derivatives based on the 7-nitro-2-phenyl-indole scaffold, such as 5-chloro-7-nitro-2-phenyl-1H-indole, highlights its utility as a building block for creating libraries of novel compounds for biological screening. nih.gov The nitro group itself is a versatile functional group that can be chemically modified, for example, by reduction to an amino group, allowing for further diversification of the molecular structure. smolecule.com

In essence, the investigation of 7-nitro-2-phenyl-1H-indole is a logical step in the exploration of new chemical space for drug discovery, leveraging the known therapeutic potential of the indole, 2-phenylindole, and nitro-substituted aromatic systems.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-9-12(15-14(11)13)10-5-2-1-3-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFKMEVQELHDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493121 | |

| Record name | 7-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64890-06-8 | |

| Record name | 7-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Nitro 2 Phenyl 1h Indole

Strategies for the Direct Synthesis of 7-Nitro-2-phenyl-1H-Indole

The construction of the 7-nitro-2-phenyl-1H-indole core can be achieved through various synthetic strategies, ranging from classical indole (B1671886) syntheses adapted for this specific substitution pattern to modern transition metal-catalyzed approaches and regioselective nitration techniques.

Classical Indole Synthesis Approaches Adapted for 7-Nitro-2-phenyl-1H-Indole

Several classical named reactions in organic chemistry provide robust pathways to the indole nucleus. For the synthesis of 7-substituted indoles like 7-nitro-2-phenyl-1H-indole, the Bartoli and Leimgruber-Batcho indole syntheses are particularly noteworthy.

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, proceeding from the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. jst.go.jpnsf.govwikipedia.orgrsc.orgionike.com This reaction is often successful only when an ortho-substituent is present on the nitroarene, with bulkier groups generally leading to higher yields. jst.go.jpnsf.gov The synthesis requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. jst.go.jp This method's flexibility allows for the creation of indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. jst.go.jp

Another highly effective method is the Leimgruber-Batcho indole synthesis , which commences with an o-nitrotoluene derivative. mdpi.comnih.govnih.gov The first step involves the formation of an enamine, which is then subjected to a reductive cyclization to yield the indole. mdpi.com This two-step process is a popular alternative to the Fischer indole synthesis due to the ready availability of many ortho-nitrotoluene starting materials and the typically high yields achieved under mild conditions. mdpi.com A variety of reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride. mdpi.com

While the Fischer indole synthesis is one of the most well-known methods for indole synthesis, its application to produce 7-nitro-2-phenyl-1H-indole would depend on the availability of the appropriately substituted phenylhydrazine (B124118) precursor, which can sometimes be a limitation.

| Classical Synthesis | Starting Materials | Key Features | Reagents |

| Bartoli Indole Synthesis | o-Substituted nitroarene, Vinyl Grignard reagent | Forms 7-substituted indoles; Requires ortho-substituent for success. jst.go.jpnsf.gov | 3 eq. Vinyl Grignard reagent, Acid work-up. |

| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene derivative, Dimethylformamide dimethyl acetal (B89532) (DMFDMA) | Two-step process; High yields under mild conditions. mdpi.comnih.gov | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂NNH₂). |

| Fischer Indole Synthesis | Substituted phenylhydrazine, Ketone (Acetophenone) | Widely used; Requires specific hydrazine precursor. | Acid catalyst (Brønsted or Lewis). |

Modern Transition Metal-Catalyzed Syntheses of 7-Nitro-2-phenyl-1H-Indole Precursors

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indole synthesis is no exception. Palladium- and copper-catalyzed reactions, in particular, offer efficient and versatile routes to 2-arylindole precursors, which can then be nitrated to afford the target compound.

Palladium-catalyzed cross-coupling reactions are extensively used for the formation of carbon-carbon and carbon-nitrogen bonds. The synthesis of 2-phenylindoles can be achieved through various palladium-catalyzed methods, including the coupling of anilines with bromoalkynes. This approach demonstrates excellent regio- and stereoselectivity and is tolerant of a wide range of functional groups. Mechanistic studies suggest that the reaction proceeds via an initial anti-nucleophilic addition of the aniline (B41778) to the bromoalkyne, followed by a sequential C-H functionalization to yield the 2-phenylindole (B188600). Another palladium-catalyzed strategy involves the reductive cyclization of β-nitrostyrenes, where phenyl formate (B1220265) can be used as a carbon monoxide surrogate. youtube.comnih.govuni-muenchen.de

Copper-catalyzed reactions also provide a powerful toolkit for indole synthesis. These methods are attractive due to the lower cost and toxicity of copper compared to palladium. Copper catalysts can be employed in the synthesis of N-vinylindoles through the cyclization of N-(2-alkynylphenyl)imines. Furthermore, copper-catalyzed multicomponent reactions of 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones can lead to complex indole-containing structures. organic-chemistry.orgacsgcipr.org

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Palladium | Cross-coupling/C-H Functionalization | Anilines, Bromoalkynes | Excellent regio- and stereoselectivity, good functional group tolerance. |

| Palladium | Reductive Cyclization | β-Nitrostyrenes | Can utilize CO surrogates like phenyl formate. youtube.comnih.govuni-muenchen.de |

| Copper | Cyclization | N-(2-alkynylphenyl)imines | Efficient synthesis of N-vinylindoles. wikipedia.org |

| Copper | Multicomponent Reaction | 2-Methylindole, Aldehydes, 1,3-Diones | Access to complex spirotetrahydrocarbazoles. organic-chemistry.orgacsgcipr.org |

Regioselective Nitration of 2-Phenyl-1H-Indole

The direct nitration of the pre-formed 2-phenyl-1H-indole core represents the most straightforward approach to 7-nitro-2-phenyl-1H-indole. However, controlling the regioselectivity of electrophilic substitution on the indole ring is a significant challenge. The indole nucleus has multiple reactive positions, with the C3 position being the most nucleophilic.

To achieve nitration at the C7 position, the more reactive C3 position must be either blocked or the reaction conditions carefully controlled to favor substitution on the benzene (B151609) ring of the indole. While specific literature detailing the direct C7 nitration of 2-phenyl-1H-indole is not abundant, the general principles of electrophilic aromatic substitution on indoles can be applied. The use of specific nitrating agents and reaction conditions can influence the position of nitration. For instance, nitration of certain indoles under non-acidic conditions has been shown to favor substitution at different positions compared to traditional nitrating mixtures like nitric acid and sulfuric acid. A study on the regioselective synthesis of 3-nitroindoles highlights the use of ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions, demonstrating that reaction conditions can be tuned to achieve specific isomers. libretexts.org

Derivatization and Functionalization of the 7-Nitro-2-phenyl-1H-Indole Core

The 7-nitro-2-phenyl-1H-indole scaffold possesses several reactive sites that allow for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives for various applications.

Modifications at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is a key site for functionalization. N-alkylation and N-acylation are common transformations that can significantly alter the biological and physical properties of the molecule.

N-Alkylation of indoles can be achieved using various alkylating agents such as alkyl halides in the presence of a base. The presence of the electron-withdrawing nitro group at the C7 position can influence the acidity of the N-H proton and the nucleophilicity of the resulting indole anion. Studies on the N-alkylation of nitro-substituted indazoles, which are isosteres of indoles, have shown that the position of the nitro group can direct the regioselectivity of alkylation. youtube.com For instance, a C7-nitro group in indazole was found to confer excellent N-2 regioselectivity. youtube.com While the reaction did not proceed with 2- and 7-substituted nitroindoles in one study, other research has demonstrated successful N-alkylation of various substituted indoles. mdpi.com

N-Acylation of indoles introduces a carbonyl group on the nitrogen atom, which can serve as a key functional handle for further transformations or as a critical pharmacophore in biologically active molecules. Chemoselective N-acylation of indoles can be challenging due to the competing reactivity at the C3 position. nih.gov However, methods using thioesters as a stable acyl source in the presence of a base like cesium carbonate have been developed to achieve high chemoselectivity for N-acylation. nih.gov The N-acylation of 7-nitroindole (B1294693) has been reported using acetic anhydride (B1165640) in the presence of sodium hydride and DMAP. jst.go.jp

| Modification | Reagents | Key Considerations |

| N-Alkylation | Alkyl halides, Base (e.g., NaH) | The electron-withdrawing nitro group can affect reactivity and regioselectivity. youtube.com |

| N-Acylation | Acylating agents (e.g., Ac₂O, Thioesters), Base (e.g., NaH, Cs₂CO₃) | Chemoselectivity between N-1 and C-3 positions is a key challenge. nih.gov |

Substitutions on the Phenyl Ring (C-2 Phenyl)

The phenyl ring at the C-2 position of the indole core provides another avenue for structural diversification. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for introducing a variety of substituents onto this aromatic ring.

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org To apply this to the 7-nitro-2-phenyl-1H-indole core, the phenyl ring would first need to be functionalized with a halide (e.g., bromine or iodine). Subsequent Suzuki coupling with a boronic acid or ester would then introduce a new aryl, heteroaryl, or alkyl group. The reaction is known for its broad substrate scope and functional group tolerance. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgyoutube.com Similar to the Suzuki coupling, this would require a pre-halogenated C-2 phenyl ring on the 7-nitro-2-phenyl-1H-indole scaffold. This reaction is highly valuable for the synthesis of arylamines, which are important structures in many pharmaceuticals. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. wikipedia.org

| Reaction | Catalyst | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium complex | Halogenated C-2 Phenyl Ring, Boronic acid/ester | Carbon-Carbon |

| Buchwald-Hartwig Amination | Palladium complex | Halogenated C-2 Phenyl Ring, Amine | Carbon-Nitrogen |

Functionalization at Other Indole Ring Positions (e.g., C-3, C-4, C-5, C-6)

The functionalization of the 7-nitro-2-phenyl-1H-indole scaffold beyond the existing substituents is crucial for developing analogs with diverse properties. The electronic nature of the indole ring, influenced by the electron-withdrawing nitro group at C-7 and the phenyl group at C-2, dictates the regioselectivity of subsequent reactions.

C-4, C-5, and C-6 Positions: Direct functionalization of the benzene portion of the indole core (positions C-4, C-5, C-6, and C-7) is significantly more challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring. nih.gov Modern synthetic strategies often rely on directing group-assisted, transition-metal-catalyzed C-H activation to achieve site-selectivity. nih.govacs.org By installing a removable directing group on the indole nitrogen (N-1), it is possible to direct metallation and subsequent functionalization to specific positions on the carbocyclic ring. acs.org

For example, different directing groups can steer arylation to the C-7, C-6, C-5, or C-4 positions. nih.govacs.org While the 7-position is already substituted in the parent compound, these principles can be applied to introduce further diversity. A pivaloyl group at the C-3 position has been shown to direct arylation to the C-4 position. acs.org Similarly, base-mediated oxidative nucleophilic substitution of hydrogen in m-nitroaniline (a structural analog) with enolate anions has been used to synthesize 4- and 6-substituted nitroindoles. researchgate.net These methods provide a strategic blueprint for accessing C-4, C-5, and C-6 functionalized derivatives of 7-nitro-2-phenyl-1H-indole, although specific application to this exact substrate would require empirical validation. The steric hindrance and electronic effects of the existing 2-phenyl and 7-nitro groups would need to be considered in planning such transformations. nih.gov

Table 1: Representative Methodologies for Functionalization of the Indole Ring

| Position | Reaction Type | Typical Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| C-3 | Electrophilic Nitration | NMe4NO3, (CF3CO)2O | 3-Nitroindole derivative | nih.gov |

| C-3 | Friedel-Crafts Alkylation | Chiral Phosphoric Acid / Enones | 3-Alkylindole derivative | nih.gov |

| C-4 | Directed C-H Arylation | Pd(OAc)2 / C3-directing group | 4-Arylindole derivative | acs.org |

| C-6 | Oxidative Nucleophilic Substitution | Ketone Enolate, t-BuOK | 6-Substituted Nitroindole | researchgate.net |

Chemical Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group is a versatile functional group primarily due to its strong electron-withdrawing nature and its capacity to be converted into various other functionalities, most notably the amino group. The reduction of the 7-nitro group in 7-nitro-2-phenyl-1H-indole to form 7-amino-2-phenyl-1H-indole is a key transformation, as the resulting aromatic amine is a valuable precursor for the synthesis of more complex heterocyclic systems and other functionalized derivatives.

A variety of methods are available for the reduction of aromatic nitro compounds. wku.edu The most common and industrially scalable method is catalytic hydrogenation. researchgate.net This reaction typically involves treating the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. researchgate.net

Commonly used catalysts include:

Palladium on carbon (Pd/C): This is a highly efficient and widely used catalyst for nitro group reductions. rsc.org

Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂): These are also very effective catalysts, sometimes offering different selectivity in complex molecules. nih.gov

Raney Nickel (Raney Ni): A cost-effective alternative, though sometimes requiring higher temperatures or pressures.

The reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields and chemoselectivity, especially if other reducible functional groups are present in the molecule. nih.gov For example, the reduction of the analogous 5-nitro-2-phenyl-1H-indole to its corresponding 5-amino derivative has been successfully achieved. researchgate.net

Alternative chemical reducing agents can also be employed, particularly for smaller-scale laboratory syntheses. These include:

Metals in acidic media: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Tin(II) chloride (SnCl₂): This is a mild and effective reagent for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities.

Sodium hydrosulfite (Na₂S₂O₄): This reagent is often used in aqueous systems for the reduction of nitroarenes.

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C, Pt/C, or Raney Ni | Various solvents (MeOH, EtOH), RT-80°C, 1-10 bar H2 | Clean reaction, high yield, scalable | researchgate.net |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Aqueous or alcoholic solvents, heated | Inexpensive reagents | researchgate.net |

| Tin(II) Chloride Reduction | SnCl2·2H2O | EtOH or EtOAc, reflux | Good chemoselectivity | researchgate.net |

Mechanistic Investigations of 7-Nitro-2-phenyl-1H-Indole Synthetic Pathways

The most probable and widely utilized method for the synthesis of 2-substituted indoles like 7-nitro-2-phenyl-1H-indole is the Fischer indole synthesis. byjus.com This reaction, discovered in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com For the synthesis of 7-nitro-2-phenyl-1H-indole, the precursors would be (2-nitrophenyl)hydrazine and acetophenone (B1666503). nih.govresearchgate.net

Reaction Kinetics and Pathway Elucidation

The mechanism of the Fischer indole synthesis has been extensively studied. nih.gov The reaction proceeds through several distinct steps, with the rate-determining step generally accepted to be the irreversible nih.govnih.gov-sigmatropic rearrangement. byjus.comnih.gov

The key kinetic features of the pathway are:

Hydrazone Formation: The initial condensation of (2-nitrophenyl)hydrazine and acetophenone to form the corresponding hydrazone is typically a rapid and reversible equilibrium under acidic conditions.

Tautomerization: The hydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate. This is also an acid-catalyzed equilibrium.

Identification of Key Intermediates

The Fischer indole synthesis pathway is characterized by a series of well-defined intermediates, several of which have been isolated or spectroscopically characterized under specific conditions. byjus.com

The sequence of key intermediates in the formation of 7-nitro-2-phenyl-1H-indole is as follows:

(2-Nitrophenyl)hydrazone of Acetophenone: This is the initial product formed from the condensation of the two starting materials. It exists in equilibrium with its reactants. alfa-chemistry.com

Enamine Intermediate: The hydrazone tautomerizes to the crucial enamine intermediate. This species possesses the necessary π-system for the subsequent sigmatropic rearrangement. wikipedia.org

Diimine Intermediate: The nih.govnih.gov-sigmatropic rearrangement of the protonated enamine breaks the N-N bond and forms a new C-C bond, resulting in a non-aromatic diimine intermediate. byjus.comwikipedia.org

Cyclic Aminal: The nucleophilic aniline-type nitrogen in the diimine intermediate attacks the nearby imine carbon in an intramolecular fashion. This cyclization leads to a five-membered ring intermediate, which is a type of aminoindoline or cyclic aminal. wikipedia.org

Indolenine (3H-Indole): Under acid catalysis, this cyclic aminal eliminates a molecule of ammonia (B1221849) (NH₃). This elimination initially forms a non-aromatic indolenine (or 3H-indole) intermediate before a final proton transfer restores the aromaticity of the indole ring system. nih.gov

The final, energetically favorable aromatization step drives the reaction to completion, yielding the stable 7-nitro-2-phenyl-1H-indole product.

Biological Activities and Pharmacological Insights of 7 Nitro 2 Phenyl 1h Indole and Its Analogues

Anticancer Activity Studies

The quest for novel anticancer agents has identified 2-phenyl-1H-indole derivatives as a promising class of compounds. mjima.org Research has shown that these derivatives, including those with nitro substitutions, can exert potent anti-tumor effects across a variety of cancer cell lines. mjima.orgmdpi.com Their mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and interference with critical cellular processes.

Inhibition of Cellular Proliferation and Cytotoxicity Mechanisms

Derivatives of 2-phenyl-1H-indole have been shown to possess significant antiproliferative effects. mjima.org For instance, various analogues have demonstrated potent growth inhibition against breast cancer cell lines such as MDA-MB-231 and MCF-7. mjima.orgnanobioletters.com The cytotoxic activity of these compounds is a key aspect of their anticancer potential.

A series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones were synthesized and evaluated for their cytotoxicity. researchgate.net One particular compound, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, displayed marked effects against a non-small cell lung cancer cell line (HOP-62) and leukemia cell lines (HL-60(TB) and MOLT-4) in the National Cancer Institute's 60 human tumor cell line screen. researchgate.net Similarly, novel panaxadiol (B190476) indole (B1671886) derivatives have shown enhanced anti-proliferative activity compared to the parent compound, with P-Methylindolo-PD exhibiting high cytotoxicity against the A549 lung cancer cell line. nih.gov

Furthermore, bioisosteres of marine indole alkaloids, such as meridianins, have been synthesized and tested for their anti-proliferative activity. mdpi.com Pyrazolo[1,5-a]pyrimidine analogues, in particular, demonstrated potent cytotoxic activity against the HCT-116 cell line. mdpi.com The introduction of a trifluoroacetyl group at the 3-position of 7-acetamido-2-aryl-5-bromoindoles also resulted in compounds that were more active against both A549 and HeLa cell lines when compared to the chemotherapeutic drug Melphalan. researchgate.net

Table 1: Cytotoxic Activity of Selected Indole Analogues

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | log(10)GI(50) value < -8.00 | researchgate.net |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) (Leukemia) | log(10)GI(50) value -6.30 | researchgate.net |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | MOLT-4 (Leukemia) | log(10)GI(50) value -6.18 | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine (analogue 9c) | HCT-116 (Colon) | IC50 = 0.31 µM | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine (analogue 11a) | HCT-116 (Colon) | IC50 = 0.34 µM | mdpi.com |

| P-Methylindolo-PD | A549 (Lung) | IC50 = 5.01±0.87 μM | nih.gov |

Apoptosis Induction and Cell Cycle Modulation

A key mechanism through which 7-nitro-2-phenyl-1H-indole analogues exert their anticancer effects is by inducing apoptosis, or programmed cell death, and by modulating the cell cycle. nih.govresearchgate.net For instance, the most potent 3-methyl-2-phenyl-1H-indole derivatives have been shown to induce apoptosis.

One study found that 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide arrested T47D breast cancer cells in the G2/M phase of the cell cycle and induced apoptosis. Similarly, the most active 3-trifluoroacetyl-substituted 7-acetamido-2-aryl-5-bromoindole induced apoptosis in a caspase-dependent manner in both A549 and HeLa cells. researchgate.net Furthermore, some indole derivatives have been observed to cause cell cycle arrest in the sub-G1/G1 phase in cancer cells. The ability to modulate the cell cycle is a significant aspect of the therapeutic potential of these compounds.

Research into a novel Checkpoint Kinase 2 (Chk2) inhibitor, PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide], revealed its ability to protect normal mouse thymocytes from apoptosis induced by ionizing radiation. This highlights the nuanced effects these compounds can have on cell death pathways. Additionally, certain indole derivatives can induce apoptosis in A-549 cells, with one study showing that P-Methylindolo-PD led to 55.7% of apoptotic cells at a concentration of 20 μM. nih.gov

Target Identification and Engagement (e.g., Kinase Inhibition, Topoisomerase II Inhibition)

Identifying the specific molecular targets of 7-nitro-2-phenyl-1H-indole analogues is crucial for understanding their mechanism of action. Research has pointed to several key enzymes involved in cancer progression, including topoisomerase II and various kinases. nih.gov

Topoisomerase II Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for cell proliferation. nih.gov Topoisomerase II, in particular, is a validated target for anticancer drugs. Several 2-phenyl-1H-indole analogues have been identified as potent inhibitors of this enzyme. nih.gov A study on 3-methyl-2-phenyl-1H-indoles found a strong correlation between their antiproliferative effect and their ability to inhibit human DNA topoisomerase II. For example, compound 12 in this study demonstrated complete inhibition of topoisomerase II activity at a 100 μM concentration. Similarly, novel indole derivatives of ursolic acid have been evaluated as potential topoisomerase II inhibitors, with one compound, 5f, showing significant inhibitory activity. nih.gov

Kinase Inhibition: Protein kinases are another important class of targets for anticancer therapies. A derivative of 7-nitro-1H-indole, specifically PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide], has been identified as a potent and selective submicromolar inhibitor of Checkpoint Kinase 2 (Chk2). Chk2 is a key player in the DNA damage response pathway, and its inhibition can sensitize cancer cells to other treatments like chemotherapy and radiation. PV1019 was shown to inhibit Chk2 autophosphorylation in cells, demonstrating its target engagement. Furthermore, some indole derivatives have been designed as dual inhibitors of EGFR and VEGFR-2, which are crucial receptor tyrosine kinases in cancer development.

Table 2: Target Engagement of Selected Indole Analogues

| Compound/Analogue Class | Target | Effect | Reference |

|---|---|---|---|

| 3-Methyl-2-phenyl-1H-indoles | Topoisomerase II | Inhibition of relaxation activity | |

| Indole derivative of Ursolic Acid (5f) | Topoisomerase IIα | Significant inhibitory activity | nih.gov |

| PV1019 | Checkpoint Kinase 2 (Chk2) | Selective submicromolar inhibition | |

| Indole-2-carboxamides | EGFR, VEGFR-2, BRAFV600E | Inhibitory activity |

Antimicrobial Properties

In addition to their anticancer potential, 7-nitro-2-phenyl-1H-indole and its analogues have been investigated for their antimicrobial properties, demonstrating efficacy against both bacteria and fungi. nih.govmjima.org

Antibacterial Efficacy (e.g., against Staphylococcus aureus)

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. Derivatives of 2-phenyl-1H-indole have emerged as a promising avenue of research in this area. researchgate.net

One of the mechanisms by which these compounds can combat bacterial resistance is through the inhibition of efflux pumps. researchgate.net The NorA efflux pump in S. aureus is a significant contributor to multidrug resistance. researchgate.net 5-nitro-2-phenylindole (INF55) has been identified as a lead structure capable of inhibiting this pump, thereby increasing the susceptibility of S. aureus to antibiotics like ciprofloxacin (B1669076). researchgate.net Structure-activity relationship (SAR) studies have indicated that 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole is a slightly more potent NorA efflux pump inhibitor than the parent compound. researchgate.net

Furthermore, direct antibacterial activity has been observed for several 2-arylindoles. For example, 2-(4-aminophenyl)-1H-indole has shown potent inhibitory activity against Bacillus subtilis and Salmonella typhi. Another analogue, 2-(3-nitrophenyl)-1H-indole, also displayed potent antibacterial activity against S. typhi. Interestingly, some indole derivatives have demonstrated selective activity against S. aureus. researchgate.net

Antifungal Efficacy

The antifungal properties of indole derivatives have also been a subject of investigation. nih.gov Studies have shown that 2-phenyl-1H-indole analogues can be effective against a range of fungal pathogens, including clinically relevant species like Candida albicans and Aspergillus fumigatus. nih.gov

One study reported that a 2-phenyl-1H-indole derivative exhibited potent antifungal activity against C. albicans and A. fumigatus by inhibiting fungal lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov A series of new 1H-indole derivatives were synthesized and screened for their antifungal activity against Aspergillus niger and Candida albicans, with all tested compounds exhibiting significant antimicrobial activity. Another study found that indole derivatives containing a 1,2,4-triazole (B32235) moiety were particularly effective against Candida krusei, even more so than the standard drug fluconazole.

Table 3: Antifungal Activity of Selected Indole Analogues

| Compound/Analogue Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-Phenyl-1H-indole derivative | Candida albicans, Aspergillus fumigatus | Inhibition of fungal lanosterol 14α-demethylase | nih.gov |

| Synthesized 1H-indole derivatives | Aspergillus niger, Candida albicans | Significant antimicrobial activity | |

| Indole-triazole derivatives | Candida krusei | More effective than fluconazole | |

| Indole-triazole derivative (3d) | Candida krusei | MIC = 3.125 µg/mL |

Efflux Pump Inhibition Mechanisms (e.g., NorA Efflux Pump)

The rise of multidrug resistance (MDR) in pathogenic bacteria is a significant global health challenge. One of the primary mechanisms bacteria employ to evade antibiotics is the overexpression of efflux pumps, which actively expel therapeutic agents from the cell, reducing their intracellular concentration to sub-lethal levels. nih.govmdpi.com The NorA efflux pump, a member of the major facilitator superfamily (MFS) of transporters, is a well-characterized MDR pump in Staphylococcus aureus that expels a wide range of structurally diverse compounds. nih.govmdpi.com

Research into efflux pump inhibitors (EPIs) has identified the indole nucleus as a promising scaffold. Specifically, analogues of 7-nitro-2-phenyl-1H-indole have demonstrated significant activity against the NorA efflux pump. The compound 5-nitro-2-phenyl-1H-indole, known as INF55, was one of the first indole-based EPIs identified. mdpi.com While INF55 itself has minimal antibacterial activity, it can restore the susceptibility of S. aureus to antibiotics that are substrates of the NorA pump, such as berberine (B55584) and ciprofloxacin. mdpi.comuow.edu.au For instance, INF55 has been shown to produce a four-fold increase in the susceptibility of S. aureus to ciprofloxacin at a concentration of 1.5 µg/mL. mdpi.com

The strategy of combining an EPI with an antibiotic has led to the development of hybrid molecules. A conjugate of berberine (a NorA substrate) and the NorA inhibitor 5-nitro-2-phenyl-1H-indole resulted in a hybrid compound with potent antibacterial activity against a S. aureus strain overexpressing the NorA pump. nih.gov This hybrid was over 382-fold more active than berberine alone and was shown to effectively block the NorA efflux pump. nih.gov Further studies on 2-aryl-5-nitro-1H-indole derivatives have confirmed their role as a foundational component for developing dual-action antibacterial agents. uow.edu.au The substitution on the phenyl ring of the indole structure is also crucial for biological activity; for example, adding a 2,5-dimethoxyl group to the aryl ring can enhance the inhibitory activity against NorA. japsonline.com These findings underscore the potential of nitro-substituted 2-phenylindoles as a chemical class for combating antibiotic resistance by inhibiting bacterial efflux pumps.

Anti-inflammatory and Immunomodulatory Effects (e.g., NFκB inhibition)

Chronic inflammation is a key pathological feature of numerous diseases. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). nih.govmdpi.com Consequently, inhibiting the NF-κB pathway is a major therapeutic strategy for inflammatory conditions.

The 2-phenylindole (B188600) scaffold has been identified as a promising starting point for developing novel anti-inflammatory agents that target the NF-κB pathway. nih.gov During a screening of a compound library, 2-phenylindole itself was found to inhibit both nitric oxide (NO) production and NF-κB activity in cellular assays. nih.govresearchgate.net This discovery prompted further synthesis and optimization of 2-arylindole derivatives to enhance their potency. nih.gov

Subsequent studies revealed that specific substitutions on the 2-phenylindole core could significantly improve anti-inflammatory and NF-κB inhibitory effects. For example, 3-carboxaldehyde oxime and cyano-substituted 2-phenylindoles demonstrated strong inhibition of both nitrite (B80452) production (an indicator of NO synthesis) and NF-κB activity. nih.govresearchgate.net The synthesis of these derivatives often involves palladium-catalyzed reactions, where electron-withdrawing groups, such as a nitro group, on the aniline (B41778) precursor can facilitate the reaction and lead to high yields of the final indole product. nih.gov The reduction of a 5-nitro-2-phenyl-1H-indole to its corresponding 5-amino derivative has also been successfully performed, allowing for a diverse range of chemical modifications. nih.govresearchgate.net While direct studies on 7-nitro-2-phenyl-1H-indole are limited in this context, the established activity of its analogues suggests that the nitro-2-phenyl-indole framework is a viable candidate for the development of novel NF-κB inhibitors.

Enzyme Inhibition Studies

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. nih.gov In type 2 diabetes, elevated FBPase activity contributes to hyperglycemia, making it an attractive therapeutic target. nih.govdoi.org

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been discovered as potent, allosteric inhibitors of human liver FBPase. nih.govnih.gov These compounds are of particular interest as they are low molecular weight and lack the phosphate (B84403) or phosphonate (B1237965) groups common in other FBPase inhibitors. doi.org Structure-activity relationship (SAR) studies have demonstrated that the 7-nitro group plays a pivotal role in the binding interaction with FBPase. doi.org Compared to their 7-chloro substituted counterparts, 7-nitro substituted analogues consistently exhibit more potent inhibitory activity. nih.gov The reduction of the 7-nitro group to a 7-amino group results in a complete loss of activity, further highlighting the importance of the nitro functionality for FBPase inhibition. doi.org

| Compound Series | R1 | R2 | IC50 (µM) nih.gov |

| 7-Nitro Series | -NO2 | -CH2CH3 | 0.47 |

| -NO2 | -CH2CH2CH3 | 0.10 | |

| 7-Chloro Series | -Cl | -CH2CH3 | 1.8 |

| -Cl | -CH2CH2CH3 | 1.3 | |

| -Cl | -c-C3H5 | 2.1 |

This table displays the half-maximal inhibitory concentration (IC50) values for a series of 5-alkyl-7-substituted-indole-2-carboxylic acids against FBPase. The data illustrates the superior potency of the 7-nitro analogues compared to the 7-chloro analogues.

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting step in melanin (B1238610) biosynthesis. nih.gov Inhibitors of tyrosinase are of great interest for treating hyperpigmentation disorders and are also used in the food industry to prevent browning. nih.govrsc.org The indole scaffold has been explored for its tyrosinase inhibitory potential.

Studies on related heterocyclic compounds have shown that the introduction of a nitro group can lead to potent tyrosinase inhibition. For instance, a series of indole-based thiosemicarbazones bearing a nitro group substitution on the phenyl ring displayed excellent inhibitory potency, in some cases greater than the reference standard, kojic acid. rsc.org Specifically, a compound with a nitro group at the para position of the phenyl ring was slightly more potent than one with the substitution at the meta position. rsc.org Furthermore, a study on nitrophenylpiperazine derivatives found that a compound featuring an indole moiety exhibited a significant tyrosinase inhibitory effect, acting as a mixed-type inhibitor. researchgate.net While direct testing of 7-nitro-2-phenyl-1H-indole is not widely reported, these findings on analogous structures suggest that the combination of an indole core, a phenyl group, and a nitro substituent is a promising strategy for designing novel tyrosinase inhibitors. rsc.orgresearchgate.net

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.org Overproduction of NO by the neuronal (nNOS) or inducible (iNOS) isoforms is implicated in neurodegenerative diseases and inflammation, respectively, making selective NOS inhibitors valuable therapeutic candidates. nih.govwikipedia.org

The indazole ring, a structural isomer of indole, has been a key focus for developing NOS inhibitors. Notably, 7-nitroindazole (B13768) (7-NI) is a well-established selective inhibitor of nNOS. wikipedia.orgnih.govmedchemexpress.com It is capable of crossing the blood-brain barrier and has been shown to have neuroprotective effects in various experimental models. medchemexpress.com The mechanism is related to the inhibition of type 1 nitric oxide synthase, which reduces the formation of damaging peroxynitrite in tissues. wikipedia.org

In addition to indazoles, 2-phenylindole derivatives have also been investigated as inhibitors of NO production, which is a direct downstream effect of NOS activity. nih.gov A study identified 2-phenylindole as an initial hit compound that could inhibit nitrite production in macrophage cell lines, and further optimization led to more potent derivatives. nih.govresearchgate.net Given the potent and selective nNOS inhibitory activity of the analogous compound 7-nitroindazole, it is plausible that 7-nitro-2-phenyl-1H-indole could also interact with and inhibit NOS isoforms.

Other Reported Biological Activities and Potential Therapeutic Applications

Beyond the specific inhibitory roles detailed above, analogues of 7-nitro-2-phenyl-1H-indole have been associated with a broader spectrum of biological activities, indicating their potential in various therapeutic areas.

Research into 7-nitro-2-phenyl-1H-indole-5-carboxylic acid, a close analogue, has revealed several notable properties. smolecule.com Preliminary studies suggest it possesses cytotoxic effects against certain cancer cell lines, marking it as a candidate for further investigation in oncology. smolecule.com This compound has also demonstrated potential antimicrobial effects against various bacterial strains and may function as an antioxidant, helping to mitigate oxidative stress. smolecule.com The indole ring system is a common feature in many biologically active compounds, and the addition of nitro and phenyl groups can significantly alter their interaction with biological targets, leading to potential antibacterial, antifungal, and anticancer properties. ontosight.ai

Furthermore, broader studies on various 2-phenyl-1H-indole derivatives have confirmed their antimicrobial and antioxidant capacities. researchgate.net In screening assays, indoles generally exhibited better antibacterial activity than related benzimidazoles, with gram-negative bacteria showing more susceptibility than gram-positive bacteria. researchgate.net The collective findings suggest that the 7-nitro-2-phenyl-1H-indole core structure is a versatile pharmacophore with potential applications in antimicrobial, anticancer, and antioxidant therapies. smolecule.comontosight.ai

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 7 Nitro 2 Phenyl 1h Indole Derivatives

Impact of Substituents at the Nitro-Bearing Position (C-7) on Biological Activity

The nitro group at the C-7 position of the indole (B1671886) ring is a critical determinant of biological activity. In a series of 7-nitro-1H-indole-2-carboxylic acid derivatives designed as inhibitors of Fructose-1,6-bisphosphatase (FBPase), the presence and position of the nitro group were paramount. researchgate.net While direct replacement studies on the 7-nitro group in 7-nitro-2-phenyl-1H-indole are not extensively documented in the provided sources, its role can be inferred from related structures. For instance, in studies of pyrrolomorphinans, substitutions at positions analogous to the indole C-7 can confer selectivity by creating steric hindrance at certain receptors. acs.org The nitrogen atom at the 7-position of related azaindole scaffolds has also been identified as crucial for the anti-proliferative activity of those molecules. semanticscholar.org

| Compound Series | Observation at C-7 | Impact on Activity | Source |

| 7-Nitro-1H-indole-2-carboxylic acids | Presence of 7-nitro group | Essential for FBPase inhibition. | researchgate.net |

| Azaindole derivatives | Nitrogen at 7-position | Crucial for anti-proliferative activity. | semanticscholar.org |

| Nitroindole-carbohydrazides | Nitro group at C-7 | Contributes to the overall antimicrobial profile. | researchgate.net |

Influence of Phenyl Ring Modifications (C-2 Phenyl) on Pharmacological Profiles

Modifications to the phenyl ring attached at the C-2 position of the indole nucleus have a profound effect on the pharmacological activity. The introduction of a phenyl group at C-2, in general, has been shown to significantly enhance receptor affinity and agonist activity in certain indole series. acs.org The nature and position of substituents on this phenyl ring allow for the fine-tuning of a compound's potency and selectivity.

In studies of 2-phenyl-1H-indoles as antimicrobial agents, substitutions on the phenyl ring were critical. For example, a para-nitro substitution on the phenyl ring resulted in the most effective indole against Enterobacter sp., while a meta-substituted nitro isomer was slightly more effective as an antioxidant. ijpsonline.com Conversely, a para-chloro substitution led to the least effective compound in the antimicrobial assay. ijpsonline.com In a different series of 1H-indole-2-carboxamides, a diethylamino group at the 4-position of the phenyl ring was found to enhance potency for CB1 allosteric modulation. nih.gov Interestingly, this series showed a preference for different substituents at different positions; the 4-position favored a dialkylamino group, whereas a chloro group was preferred at the 3-position. nih.gov

Research on inhibitors of the NorA efflux pump in Staphylococcus aureus also underscores the importance of C-2 phenyl substituents. japsonline.com While the lead compound was a 5-nitro-2-phenylindole, it was noted that substituents on the phenyl ring are important for biological activity, with a 2,5-dimethoxy substitution on the aryl ring increasing inhibitory activity in one instance. japsonline.com

| Compound Series | C-2 Phenyl Ring Substituent | Position | Effect on Biological Activity | Source |

|---|---|---|---|---|

| 2-Phenyl-1H-indoles | Nitro (NO₂) | para (4-) | Most effective against Enterobacter sp. | ijpsonline.com |

| 2-Phenyl-1H-indoles | Nitro (NO₂) | meta (3-) | Slightly more effective antioxidant than para isomer. | ijpsonline.com |

| 2-Phenyl-1H-indoles | Chloro (Cl) | para (4-) | Least effective against Enterobacter sp. | ijpsonline.com |

| 1H-Indole-2-carboxamides | Diethylamino | para (4-) | Enhanced potency (CB1 modulation). | nih.gov |

| 1H-Indole-2-carboxamides | Chloro (Cl) | meta (3-) | Enhanced potency (CB1 modulation) compared to other positions. | nih.gov |

| 2-Arylindole NorA inhibitors | Dimethoxy | 2,5- | Increased inhibitory activity. | japsonline.com |

Effects of N-1 Substitutions on Compound Potency and Selectivity

Substitution at the N-1 position of the indole ring, the site of the indole nitrogen, is a key strategy for modulating a compound's physicochemical properties and biological activity. Introducing substituents at this position can affect solubility, metabolic stability, and receptor interactions.

In a series of anti-Trypanosoma cruzi agents based on an indole-2-carboxamide scaffold, N-substitutions were introduced to modulate solubility. acs.org While these specific modifications had a negative effect on microsomal stability, it highlights the strategic importance of N-1 functionalization. acs.org In another study, the synthesis of 1-ethyl-2-phenyl-3-(thiophen-2-yl)-1H-indole demonstrates the use of N-alkylation in creating new derivatives. researchgate.net In a series of melatonin (B1676174) analogues, shifting an ethylamido side chain to the N-1 position of the indole nucleus resulted in a compound with an affinity similar to that of melatonin itself, demonstrating that this position is critical for maintaining biological activity. acs.org

| Compound Series | N-1 Substituent | Observation | Source |

| Indole-2-carboxamides | Polar functional groups | Introduced to increase solubility, but negatively impacted microsomal stability. | acs.org |

| 2-Phenyl-indoles | Ethyl | Used as a synthetic handle for further derivatization. | researchgate.net |

| Melatonin analogues | Ethylamido side chain | Maintained receptor affinity similar to melatonin. | acs.org |

Role of Other Indole Ring Substituents on Biological Efficacy

Substituents at other positions on the bicyclic indole core also play a significant role in determining biological efficacy. The electronic and steric properties of groups at C-3, C-4, C-5, and C-6 can drastically alter the compound's interaction with biological targets.

For 1H-indole-2-carboxamides acting as CB1 allosteric modulators, the presence of a chloro or fluoro group at the C-5 position enhanced potency. nih.gov Furthermore, short alkyl groups at the C-3 position were also found to be beneficial for activity. nih.gov In the development of anti-Trypanosoma cruzi agents, substitutions at the 5' and 7' positions (C-5 and C-7 of the indole ring) were explored. acs.org A compound with a cyclopropyl (B3062369) substituent at the 5' position showed potent activity. acs.org The introduction of a fluoro group at the C-6 position of certain indole derivatives led to an improvement in antiviral activity. nih.gov

The importance of the C-5 position is further highlighted in studies of 5-nitro-2-phenylindole, where the 5-nitro group was found to be critical for activity as a NorA efflux pump inhibitor. nih.gov Compounds lacking this 5-NO₂ group were significantly less potent. nih.gov

| Compound Series | Position | Substituent | Effect on Biological Activity | Source |

|---|---|---|---|---|

| 1H-Indole-2-carboxamides | C-5 | Chloro or Fluoro | Enhanced potency. | nih.gov |

| 1H-Indole-2-carboxamides | C-3 | Short alkyl groups | Enhanced potency. | nih.gov |

| Indole-2-carboxamides | C-5 | Cyclopropyl | Potent anti-Trypanosoma cruzi activity. | acs.org |

| Antiviral indoles | C-6 | Fluoro | Improved antiviral activity. | nih.gov |

| 2-Aryl-1H-indoles | C-5 | Nitro (NO₂) | Critical for NorA efflux pump inhibition. | nih.gov |

Comparative SAR Studies with Isomeric Nitroindoles (e.g., 5-Nitro-2-phenyl-1H-Indole)

Comparing the SAR of 7-nitro-2-phenyl-1H-indole derivatives with their positional isomers, particularly the well-studied 5-nitro-2-phenyl-1H-indole (INF55), provides critical insights into the role of the nitro group's position. INF55 is a promising lead structure for NorA efflux pump inhibitors in S. aureus. nih.gov

SAR studies on INF55 and its analogues have established several key principles. Firstly, the 5-nitro group is considered crucial for its activity; analogues lacking this group are significantly less potent. nih.gov Theoretical analysis suggests that replacing the 5-nitro group with other electron-withdrawing substituents could be favorable for activity. nih.gov This contrasts with some findings for 7-nitroindole (B1294693) derivatives where the focus has been on the group's presence rather than its replacement. researchgate.net

Regarding modifications on the C-2 phenyl ring of the 5-nitro isomer, a 3'-methoxycarbonyl (3'-CO₂Me) derivative proved to be slightly more potent than INF55. nih.gov In general for this series, methyl ester analogues were more potent than their corresponding hydroxymethyl derivatives. nih.gov This provides a direct point of comparison for SAR studies on 7-nitro-2-phenyl-1H-indole, suggesting that esterification of any carboxyl groups on the phenyl ring could be a fruitful strategy for enhancing potency.

While a direct comparison of potency between optimized 7-nitro and 5-nitro derivatives is not available in the provided literature, the extensive research on the 5-nitro isomer provides a valuable roadmap for the development of the 7-nitro scaffold. The data strongly suggest that the position of the nitro group (C-5 vs. C-7) fundamentally influences the molecule's interaction with its biological target, likely by altering the electronic distribution and steric profile of the indole core.

| Feature | 5-Nitro-2-phenyl-1H-indole (INF55) Series | 7-Nitro-2-phenyl-1H-indole Series | Source |

| Role of Nitro Group | Crucial for activity; replacement with other electron-withdrawing groups suggested to be favorable. | Presence of 7-nitro group is essential for FBPase inhibition in related series. | nih.gov, researchgate.net |

| C-2 Phenyl Substituents | A 3'-CO₂Me group slightly increases potency over the unsubstituted phenyl. | Systematic SAR on C-2 phenyl ring less documented; general principles from other indoles apply. | nih.gov |

| General Trend | Methyl esters are generally more potent than corresponding hydroxymethyl derivatives. | This trend provides a testable hypothesis for optimizing 7-nitro derivatives. | nih.gov |

Theoretical and Computational Studies of 7 Nitro 2 Phenyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory Studies, Frontier Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 7-nitro-2-phenyl-1H-indole. niscpr.res.inderpharmachemica.com These methods can determine key thermodynamic parameters, such as the heat of formation, which provides insights into the molecule's stability. niscpr.res.in

Frontier Molecular Orbital (FMO) Analysis:

A critical aspect of quantum chemical studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEgap), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. frontiersin.org A smaller energy gap suggests higher polarizability and greater chemical reactivity, often characteristic of a "soft" molecule. frontiersin.org

For conjugated molecules, FMO analysis helps to understand the potential for intramolecular charge transfer between electron-donating and electron-accepting groups via the π-conjugated system. researchgate.net In the case of indole (B1671886) derivatives, the indole ring system often acts as an electron donor. frontiersin.orgmdpi.com The distribution of electron density in the HOMO and LUMO provides a map of the molecule's electrophilic and nucleophilic sites. nih.govresearchgate.net For instance, in a related indole derivative, the charge at the HOMO state was localized on the indole group and an adjacent enone moiety, while the LUMO charge was concentrated on a nitro-substituted phenyl ring and the enone. nih.gov This distribution highlights the regions most likely to participate in chemical reactions.

DFT calculations can also be used to predict various molecular properties that are valuable in understanding the molecule's behavior.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. frontiersin.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. frontiersin.org |

| ΔEgap (HOMO-LUMO) | Energy gap between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. nih.govfrontiersin.org |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | A lower value suggests better electron donor properties. frontiersin.org |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Relates to the electrophilic character of the molecule. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. frontiersin.org | Provides insight into the overall electronic character. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A lower value indicates a "softer" and more reactive molecule. frontiersin.org |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher value indicates a more reactive molecule. frontiersin.org |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. frontiersin.org | Helps to classify molecules as strong or moderate electrophiles. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. frontiersin.org | Influences solubility and intermolecular interactions. |

This table presents theoretical parameters that can be derived from quantum chemical calculations and their general significance in medicinal chemistry.

Molecular Docking and Ligand-Receptor Interaction Modeling for Target Prediction

Molecular docking is a powerful in silico technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed in drug discovery to understand how a ligand, such as 7-nitro-2-phenyl-1H-indole, might interact with a biological target, typically a protein receptor. mdpi.comnih.gov

The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov By analyzing the docking results, researchers can identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. researchgate.netnih.gov

For example, in studies of related indole derivatives, molecular docking has been used to predict binding modes with various enzymes and receptors. mdpi.comresearchgate.net In one such study, the indole ring and a phenyl group were observed to form hydrophobic interactions with amino acid residues like Gly21 and Leu30 within the binding pocket of an enzyme. mdpi.com The accuracy of the docking method can be validated by comparing the predicted binding mode with the known conformation of a co-crystallized ligand. mdpi.com

The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a particular region of the binding pocket is found to be unoccupied, modifications can be made to the ligand to introduce functional groups that can form favorable interactions in that area.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. researchgate.net MD simulations can provide valuable information about the stability of the ligand in the binding site and the flexibility of both the ligand and the receptor. biointerfaceresearch.com

These simulations can confirm the stability of the interactions predicted by molecular docking and reveal additional insights into the binding mechanism. biointerfaceresearch.com For example, MD simulations of a related 2-phenyl-1H-indole derivative bound to an estrogen receptor confirmed the stability of the complex through the persistence of key hydrogen bonds and hydrophobic interactions. researchgate.net

MD simulations can also shed light on how bulky substituents on the indole scaffold might affect access to the catalytic residues of a target enzyme, providing a rationale for observed structure-activity relationships. smolecule.com

QSAR Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By identifying the physicochemical properties or structural features that are most influential on activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.gov

For a series of 2-phenyl-1H-indole analogs, QSAR studies have been successfully employed to develop predictive models for their antiproliferative activity against cancer cell lines. researchgate.netbiointerfaceresearch.com These models are typically built using a training set of compounds with known activities and then validated using an external test set to assess their predictive power. nih.gov

The descriptors used in QSAR models can be of various types, including electronic, steric, and hydrophobic parameters. The resulting QSAR equation provides a quantitative measure of the contribution of each descriptor to the biological activity. For instance, a positive coefficient for a particular descriptor would indicate that increasing its value is likely to enhance the activity, while a negative coefficient would suggest the opposite.

In Silico Molecular Descriptors and Theoretical Pharmacophore Identification

In silico molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. These descriptors are fundamental to QSAR modeling and can also be used in other computational approaches, such as virtual screening and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. biointerfaceresearch.com

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups, arranged in a specific three-dimensional geometry. nih.gov

Pharmacophore models can be developed based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules and identifying their common features (ligand-based). researchgate.net Once a pharmacophore model is established, it can be used as a 3D query to search large compound databases for new molecules that match the pharmacophore and are therefore likely to be active. researchgate.netnih.gov

For indole derivatives, pharmacophore modeling has been used to identify the essential features for binding to various targets. nih.gov For example, a pharmacophore model for a set of 5-LOX inhibitors identified the importance of features such as a hydrogen-bond acceptor, a hydrogen-bond donor, and hydrophobic aromatic and aliphatic moieties. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in 7 Nitro 2 Phenyl 1h Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 7-nitro-2-phenyl-1H-indole, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for 7-nitro-2-phenyl-1H-indole would include a downfield singlet for the indole (B1671886) N-H proton, and distinct multiplets in the aromatic region corresponding to the protons on the indole and phenyl rings. The electron-withdrawing nitro group at the 7-position would significantly influence the chemical shifts of the adjacent protons on the indole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for 7-nitro-2-phenyl-1H-indole is expected to show signals for all 14 carbon atoms. The carbons attached to the nitrogen and the nitro group, as well as the carbons of the phenyl ring, would appear at characteristic chemical shifts.

While direct experimental NMR data for 7-nitro-2-phenyl-1H-indole is not extensively reported in the reviewed literature, expected chemical shifts can be inferred from data on closely related structures, such as (pyrazol-1-yl)(7-nitro-1H-indol-2-yl)ketone derivatives arabjchem.org.

Table 1: Expected ¹H and ¹³C NMR Data for 7-nitro-2-phenyl-1H-indole This table is predictive, based on analogous structures, as direct experimental data was not found in the reviewed literature.

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Indole N-H | ¹H NMR | > 10.0 | Broad singlet, downfield shift due to acidic nature. |

| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Complex multiplets for protons on both the indole and phenyl rings. Protons adjacent to the nitro group are expected to be the most downfield. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition. The molecular formula for 7-nitro-2-phenyl-1H-indole is C₁₄H₁₀N₂O₂, corresponding to a molecular weight of approximately 238.24 g/mol bldpharm.combldpharm.comfinetechchem.comsinfoobiotech.com.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. For C₁₄H₁₀N₂O₂, the calculated exact mass of the protonated molecule [M+H]⁺ is approximately 239.0815.

The fragmentation pattern in MS provides valuable structural information. For 7-nitro-2-phenyl-1H-indole, common fragmentation pathways would likely involve the initial loss of the nitro group (NO₂) or parts of it (e.g., NO, O). Subsequent fragmentation could involve the cleavage of the phenyl group or the indole ring itself.

Table 2: Key Mass Spectrometry Data for 7-nitro-2-phenyl-1H-indole

| Parameter | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₂ | bldpharm.combldpharm.comfinetechchem.comsinfoobiotech.com |

| Molecular Weight | ~238.24 | bldpharm.combldpharm.comfinetechchem.comsinfoobiotech.com |

| Exact Mass [M] | ~238.07400 | Calculated |

| Primary Ion | [M]⁺ or [M+H]⁺ | Dependent on ionization technique (e.g., EI, ESI) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 7-nitro-2-phenyl-1H-indole is expected to show characteristic absorption bands corresponding to its key functional groups.

The presence of the indole N-H group would be indicated by a stretching vibration in the region of 3200-3500 cm⁻¹. The aromatic C-H bonds of the phenyl and indole rings typically show stretching vibrations just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings appear in the 1400-1700 cm⁻¹ region ymerdigital.com. Crucially, the nitro group (NO₂) has two characteristic strong stretching vibrations: an asymmetric stretch usually around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹ ymerdigital.com.

Table 3: Expected IR Absorption Bands for 7-nitro-2-phenyl-1H-indole

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3200 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Ring Stretch | 1400 - 1700 | Medium-Strong |

| Nitro N-O | Asymmetric Stretch | 1500 - 1550 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The conjugated π-system of 7-nitro-2-phenyl-1H-indole, which extends over both the indole and phenyl rings and is influenced by the nitro group, gives rise to characteristic absorptions in the UV-Vis region.

The spectrum is expected to be dominated by high-energy π→π* transitions, which are characteristic of aromatic and conjugated systems. The presence of the nitro group, with its non-bonding electrons, may also allow for lower-energy n→π* transitions, though these are often much weaker in intensity and can be obscured by the stronger π→π* bands. The exact position of the absorption maxima (λ_max) is sensitive to the solvent environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation.

While the synthesis of related nitro-indole derivatives has been reported, specific single-crystal X-ray diffraction data for 7-nitro-2-phenyl-1H-indole was not found in the reviewed literature nih.gov. A crystallographic study would be invaluable for understanding the planarity of the fused ring system, the rotational angle of the phenyl group relative to the indole core, and the geometry of the nitro group. Furthermore, it would reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the indole N-H group and π-π stacking between the aromatic rings, which govern the crystal packing.

Future Research Directions and Translational Potential of 7 Nitro 2 Phenyl 1h Indole

Development of Novel 7-Nitro-2-phenyl-1H-Indole Scaffolds for Enhanced Biological Activities

The core structure of 7-nitro-2-phenyl-1H-indole offers a versatile platform for chemical modification to enhance its therapeutic effects. Future research will likely concentrate on the strategic diversification of this scaffold. researchgate.net By introducing various substituents at different positions on the indole (B1671886) ring and the phenyl group, scientists aim to improve potency, selectivity, and pharmacokinetic properties.

One promising avenue is the synthesis of derivatives with altered electronic and steric properties. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly influence the molecule's interaction with biological targets. nih.gov Research has shown that even minor modifications, such as the position of a nitro group, can impact the compound's inhibitory activity. For example, in a series of indole derivatives targeting fructose-1,6-bisphosphatase (FBPase), 7-nitro substituted compounds exhibited more potent inhibitory activity compared to their 7-chloro counterparts. nih.gov

Furthermore, the exploration of different functional groups at the 3-position of the indole ring has yielded promising results. The synthesis of 3-carboxaldehyde oxime and cyano-substituted 2-phenylindoles has led to compounds with strong inhibitory activities against nitric oxide production and NFκB. nih.gov The development of hybrid molecules, such as indolyl-imidazolone hybrids, also represents a creative approach to generating novel scaffolds with potentially enhanced anti-inflammatory and analgesic properties. jksus.org

Exploration of New Therapeutic Targets and Disease Applications